molecular formula C17H19N3O6S B11024695 Methyl 4-({[1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl]carbonyl}amino)benzoate

Methyl 4-({[1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl]carbonyl}amino)benzoate

Cat. No.: B11024695
M. Wt: 393.4 g/mol
InChI Key: SNVSRKFNEFIYMK-UHFFFAOYSA-N
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Description

Methyl 4-({[1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl]carbonyl}amino)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzoate ester, a pyridazinone ring, and a sulfone group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({[1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl]carbonyl}amino)benzoate typically involves multiple steps:

    Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Sulfone Group: The sulfone group is introduced by oxidizing the corresponding sulfide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Esterification: The benzoate ester is formed by reacting the carboxylic acid derivative with methanol in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid.

    Coupling Reaction: The final step involves coupling the pyridazinone derivative with the benzoate ester under conditions that facilitate the formation of the desired amide bond, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfone group can undergo further oxidation under strong oxidizing conditions, although this is less common due to the stability of the sulfone.

    Reduction: The carbonyl groups in the pyridazinone ring and the ester can be reduced to their corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The aromatic ring in the benzoate ester can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating mixture (HNO3/H2SO4), sulfuric acid, halogens (Cl2, Br2).

Major Products

    Oxidation: Further oxidized sulfone derivatives.

    Reduction: Alcohol derivatives of the pyridazinone and ester groups.

    Substitution: Nitrated, sulfonated, or halogenated benzoate derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features that may interact with various biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 4-({[1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl]carbonyl}amino)benzoate is not fully understood but is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The sulfone and pyridazinone groups may play a crucial role in binding to these targets, potentially inhibiting or modulating their activity. Pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific structural combination, which may confer unique biological activities and chemical reactivity compared to other compounds with similar functional groups.

This detailed overview provides a comprehensive understanding of This compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H19N3O6S

Molecular Weight

393.4 g/mol

IUPAC Name

methyl 4-[[1-(1,1-dioxothiolan-3-yl)-6-oxo-4,5-dihydropyridazine-3-carbonyl]amino]benzoate

InChI

InChI=1S/C17H19N3O6S/c1-26-17(23)11-2-4-12(5-3-11)18-16(22)14-6-7-15(21)20(19-14)13-8-9-27(24,25)10-13/h2-5,13H,6-10H2,1H3,(H,18,22)

InChI Key

SNVSRKFNEFIYMK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=NN(C(=O)CC2)C3CCS(=O)(=O)C3

Origin of Product

United States

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